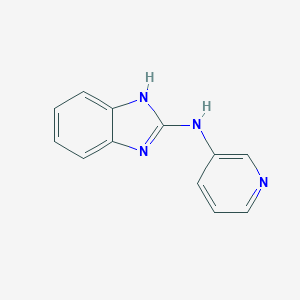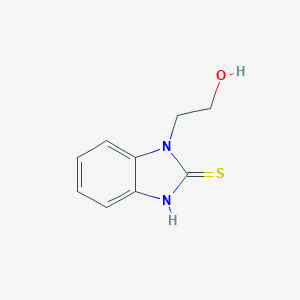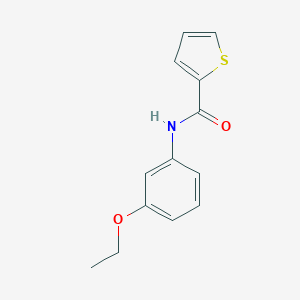![molecular formula C17H22ClNO2 B268060 N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine, also known as FURA-2-AM, is a fluorescent calcium indicator used in scientific research. It is a synthetic compound that can be used to measure intracellular calcium levels in living cells.
Mechanism of Action
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine works by binding to calcium ions in the cytoplasm of living cells. When calcium ions bind to N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine, the molecule undergoes a conformational change that results in a shift in its fluorescent properties. This shift can be measured using fluorescence microscopy or spectroscopy, allowing researchers to monitor changes in intracellular calcium levels over time.
Biochemical and Physiological Effects:
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine has no known biochemical or physiological effects on living cells. It is a non-toxic compound that does not interfere with normal cellular function.
Advantages and Limitations for Lab Experiments
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine has several advantages for lab experiments. It is a highly sensitive and specific calcium indicator that can be used to measure changes in intracellular calcium levels with high temporal and spatial resolution. It is also compatible with a wide range of cell types and experimental conditions.
However, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine also has some limitations. It requires specialized equipment and expertise to use effectively, and its fluorescence properties can be affected by factors such as pH and temperature. Additionally, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is not suitable for long-term experiments, as it can be toxic to cells over extended periods of time.
Future Directions
There are several potential future directions for research involving N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine. One area of interest is the development of new calcium indicators with improved properties, such as increased sensitivity or longer fluorescence lifetimes. Another area of research is the application of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine to study calcium signaling in disease models, such as cancer or neurodegenerative disorders. Additionally, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine could be used in combination with other imaging techniques, such as optogenetics or super-resolution microscopy, to gain a more comprehensive understanding of cellular signaling pathways.
Synthesis Methods
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is synthesized through a multi-step process that involves the reaction of 2-chlorobenzaldehyde with furfural in the presence of a base. The resulting intermediate is then reacted with 3-isopropoxypropylamine to yield the final product. The synthesis of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is a complex process that requires careful attention to detail and high-quality reagents.
Scientific Research Applications
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is widely used in scientific research to measure intracellular calcium levels in living cells. It is a valuable tool for studying cell signaling pathways, as calcium ions play a critical role in many cellular processes. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is used in a variety of fields, including neuroscience, physiology, and pharmacology.
properties
Product Name |
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine |
|---|---|
Molecular Formula |
C17H22ClNO2 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C17H22ClNO2/c1-13(2)20-11-5-10-19-12-14-8-9-17(21-14)15-6-3-4-7-16(15)18/h3-4,6-9,13,19H,5,10-12H2,1-2H3 |
InChI Key |
BPHBVDURABZIOK-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNCC1=CC=C(O1)C2=CC=CC=C2Cl |
Canonical SMILES |
CC(C)OCCCNCC1=CC=C(O1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267977.png)
![8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267978.png)
![8-(4-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267980.png)


![({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B267993.png)






![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)